molecular formula C11H12F3N3O3 B13023043 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13023043
M. Wt: 291.23 g/mol
InChI Key: VSOJPCCRYRQOJH-UHFFFAOYSA-N
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Description

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the trifluoromethyl group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution or addition reactions.

    Carboxylation: The final step involves introducing the carboxylic acid group, which can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow chemistry and green chemistry principles are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and specificity, while the pyrimidine and pyrrolidine rings contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thiourea
  • Benzyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

Uniqueness

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C11H12F3N3O3

Molecular Weight

291.23 g/mol

IUPAC Name

1-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12F3N3O3/c1-16-8(18)4-7(11(12,13)14)15-10(16)17-3-2-6(5-17)9(19)20/h4,6H,2-3,5H2,1H3,(H,19,20)

InChI Key

VSOJPCCRYRQOJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCC(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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